TAK-778
Overview
Description
Scientific Research Applications
TAK-778 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of various chemical modifications on osteogenic properties.
Biology: Employed in cell culture studies to investigate its effects on osteoblast differentiation and bone formation.
Medicine: Potential therapeutic agent for treating osteoporosis and other bone-related disorders.
Industry: Used in the development of bone growth-promoting materials and products
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Unii-rjf24P5qds plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The compound’s interactions with proteins and other biomolecules are characterized by binding interactions that can modulate the activity of these molecules. For example, Unii-rjf24P5qds has been shown to bind to specific enzymes, altering their conformation and activity, which can have downstream effects on metabolic processes .
Cellular Effects
Unii-rjf24P5qds exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can affect the activity of key signaling molecules, leading to changes in cellular responses. Additionally, Unii-rjf24P5qds has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes . These effects on cellular metabolism can result in alterations in energy production, nutrient utilization, and overall cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of Unii-rjf24P5qds involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, including enzymes and receptors, leading to changes in their activity . For instance, Unii-rjf24P5qds can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Unii-rjf24P5qds have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that Unii-rjf24P5qds can remain stable under certain conditions, maintaining its activity over extended periods. Under different conditions, the compound may degrade, leading to a reduction in its efficacy . Long-term studies have also indicated that Unii-rjf24P5qds can have sustained effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Unii-rjf24P5qds vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced effects on cellular and physiological processes . At lower doses, Unii-rjf24P5qds may have minimal effects, while at higher doses, it can induce significant changes in cellular function and metabolism . Additionally, high doses of the compound have been associated with toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Unii-rjf24P5qds is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . For example, Unii-rjf24P5qds has been shown to interact with enzymes involved in energy production, affecting the rate of ATP synthesis and overall cellular energy balance . These interactions can have significant implications for cellular metabolism and function.
Transport and Distribution
The transport and distribution of Unii-rjf24P5qds within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cellular membranes by active or passive transport mechanisms, depending on its chemical properties . Once inside the cell, Unii-rjf24P5qds can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s activity and efficacy in different cellular contexts.
Subcellular Localization
Unii-rjf24P5qds exhibits specific subcellular localization patterns, which can influence its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization patterns are essential for the compound’s interactions with specific biomolecules and its overall effects on cellular processes. For example, the localization of Unii-rjf24P5qds to the nucleus can facilitate its interactions with transcription factors and other regulatory proteins, influencing gene expression .
Preparation Methods
TAK-778 is synthesized through a series of chemical reactions involving the modification of ipriflavone. The industrial production of this compound involves continuous treatment with the compound at specific concentrations to achieve the desired increase in the area of mineralized nodules . The reaction conditions include maintaining the compound at concentrations of 1 μM and higher to stimulate the activity of cellular alkaline phosphatase .
Chemical Reactions Analysis
TAK-778 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the substitution reactions . The major products formed from these reactions include bone-like nodules and other osteogenic compounds .
Comparison with Similar Compounds
TAK-778 is unique compared to other similar compounds due to its potent osteogenic properties and its ability to enhance bone formation both in vitro and in vivo . Similar compounds include:
Ipriflavone: The parent compound from which this compound is derived.
Bone morphogenetic proteins: Proteins that promote bone formation but have different mechanisms of action.
Insulin-like growth factors: Growth factors that play a role in bone growth but are not as potent as this compound in promoting osteoblast differentiation.
Properties
IUPAC Name |
(6R,8S)-N-[4-(diethoxyphosphorylmethyl)phenyl]-8-methyl-9-oxo-5,6-dihydrothiepino[4,5-f][1,3]benzodioxole-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28NO7PS/c1-4-31-33(28,32-5-2)13-16-6-8-18(9-7-16)25-24(27)22-11-17-10-20-21(30-14-29-20)12-19(17)23(26)15(3)34-22/h6-10,12,15,22H,4-5,11,13-14H2,1-3H3,(H,25,27)/t15-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXACSCNLLDFZHE-OYHNWAKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)NC(=O)C2CC3=CC4=C(C=C3C(=O)C(S2)C)OCO4)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(CC1=CC=C(C=C1)NC(=O)[C@H]2CC3=CC4=C(C=C3C(=O)[C@@H](S2)C)OCO4)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28NO7PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180185-61-9 | |
Record name | TAK-778 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180185619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK-778 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJF24P5QDS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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